1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea acts as a positive allosteric modulator (PAM) of the RXFP3 receptor. [] This means it binds to a site distinct from the orthosteric binding site of relaxin-3. [] Upon binding, it induces a conformational change in the receptor, increasing its affinity for and functional response to relaxin-3 and R3/I5. [] Interestingly, the compound's ability to modulate RXFP3 activity is dependent on the specific form of the relaxin-3 ligand used. It shows efficacy with the amide forms (relaxin-3NH2 and R3/I5 NH2) but not with the free acid forms of these peptides, highlighting a unique probe-dependent mechanism. []
Based on the available literature, 1-(3,5-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea serves as a valuable pharmacological tool in RXFP3 research. [] Its selective PAM activity allows for investigating the specific roles of RXFP3 in various physiological processes and exploring its potential as a therapeutic target. [] For instance, by potentiating the effects of relaxin-3, it could contribute to developing treatments for CNS disorders like anxiety, depression, or circadian rhythm disruptions. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2